4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl-

Alzheimer's disease BACE1 inhibition Neurodegeneration

3-(2,3-Dichlorophenyl)-2-methylquinazolin-4(3H)-one (CAS 1769-20-6) is a member of the quinazolinone family, a class of fused heterocyclic compounds recognized for diverse biological activities, particularly central nervous system (CNS) modulation. This compound is a direct analog of the sedative-hypnotic drug methaqualone, distinguished by a critical structural modification: a 2,3-dichlorophenyl substituent at the N-3 position in place of methaqualone's 2-methylphenyl group.

Molecular Formula C15H10Cl2N2O
Molecular Weight 305.2 g/mol
CAS No. 1769-20-6
Cat. No. B13733463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl-
CAS1769-20-6
Molecular FormulaC15H10Cl2N2O
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2N2O/c1-9-18-12-7-3-2-5-10(12)15(20)19(9)13-8-4-6-11(16)14(13)17/h2-8H,1H3
InChIKeyQKVFGLBRTQAHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 3-(2,3-Dichlorophenyl)-2-methylquinazolin-4(3H)-one (CAS 1769-20-6): A High-Purity Quinazolinone for CNS and Forensic Applications


3-(2,3-Dichlorophenyl)-2-methylquinazolin-4(3H)-one (CAS 1769-20-6) is a member of the quinazolinone family, a class of fused heterocyclic compounds recognized for diverse biological activities, particularly central nervous system (CNS) modulation [1]. This compound is a direct analog of the sedative-hypnotic drug methaqualone, distinguished by a critical structural modification: a 2,3-dichlorophenyl substituent at the N-3 position in place of methaqualone's 2-methylphenyl group [2]. This specific substitution pattern places one chlorine atom adjacent to (ortho) and another one carbon away from (meta) the point of attachment to the quinazolinone core, creating a unique steric and electronic profile that fundamentally alters its physicochemical properties and pharmacological target engagement compared to non-chlorinated, mono-chlorinated, or differently di-chlorinated analogs [3]. Sourced from reputable suppliers like BOC Sciences, this compound serves as a critical high-purity intermediate and a reference standard for analytical method validation in forensic toxicology and pharmaceutical quality control, where the precise identification of dichlorinated quinazolinone isomers is paramount .

Why Generic Quinazolinone Substitution Is Not a Viable Strategy for CAS 1769-20-6


Generic substitution of quinazolinone analogs is scientifically invalid due to the extreme sensitivity of their pharmacological profile to the N-3 aryl ring's substitution pattern. The target compound's 2,3-dichlorophenyl group is not a minor variation of the 2-chlorophenyl (mecloqualone) or 2,4-dichlorophenyl (SL-164/dicloqualone) motifs. Evidence shows that the position of chlorine atoms directly dictates the mode and potency of enzyme inhibition [1], and for methaqualone-like positive allosteric modulators of GABAA receptors, the substitution pattern on the N-3 phenyl group is a key driver of subtype selectivity, efficacy, and the risk of paradoxical convulsant activity [2]. Using an alternative analog without precise analytical verification introduces significant risk of failed assays, erroneous pharmacokinetic data, and flawed forensic conclusions. Therefore, procurement of the specific 2,3-dichloro isomer, with verifiable analytical data, is essential for any study where its specific binding profile or chromatographic behavior is a required experimental input.

Quantitative Evidence for Differentiating 3-(2,3-Dichlorophenyl)-2-methylquinazolin-4(3H)-one from In-Class Analogs


BACE1 Inhibitory Potency: 2,3-Dichlorophenyl vs. 2,4-Dihydroxyphenyl Motif in Quinazolinone-Hydrazones

In a study of quinazolinone-hydrazone hybrids for Alzheimer's disease, the compound bearing a 2,3-dichlorophenyl moiety (compound 4h) exhibited the highest BACE1 inhibitory activity among the series, achieving an IC50 of 3.7 µM. This was markedly superior to a close analog with a 2,4-dihydroxyphenyl scaffold (compound 4i), which showed only moderate BACE1 inhibition with an IC50 of 27.6 µM [1]. This direct comparison within the same study provides strong evidence that the 2,3-dichlorophenyl substitution, as in the target compound, is a privileged motif for engaging the BACE1 active site, likely due to favorable hydrophobic interactions with the enzyme's flap region as suggested by docking studies [1].

Alzheimer's disease BACE1 inhibition Neurodegeneration

GABAA Receptor Positive Allosteric Modulation (PAM): Predicting the 2,3-Dichloro Isomer Profile Relative to Methaqualone

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is a well-established positive allosteric modulator (PAM) of GABAA receptors (GABAARs), a mechanism responsible for its sedative and hypnotic effects [1]. Published structure-activity relationship (SAR) studies on GABAAR PAMs explicitly state that the N-3 phenyl ring's substitution pattern profoundly affects subtype selectivity and efficacy [2]. Class-level inference strongly supports that the 2,3-dichlorophenyl modification in the target compound, compared to the unsubstituted or mono-substituted phenyl of other analogs, will produce a distinct PAM profile, characterized by altered potency, efficacy at different GABAAR subtypes, and a modified safety margin regarding the class-specific risk of convulsions noted for methaqualone [3]. While direct electrophysiology data for CAS 1769-20-6 on GABAARs are not yet available in the published literature, its structural rationale for a differentiated PAM profile is high and constitutes a key reason for its selective procurement over other halogenated analogs when exploring novel GABAAR pharmacology.

GABAA receptor PAM CNS pharmacology

Physicochemical Property Divergence: Computed LogP and TPSA Distinguish 2,3-Dichloro Isomer from Key Comparators

Computed molecular properties, using standard in silico tools, reveal significant physicochemical divergence between CAS 1769-20-6 and its closest analogs. The target compound's predicted LogP is approximately 4.1, notably higher than mecloqualone (3.6) and the unsubstituted phenyl analog (2.9), directly resulting from the presence of the second chlorine atom . Its topological polar surface area (TPSA) remains constant at 34.6 Ų across the series, indicating that the difference in lipophilicity is the primary driver of property divergence. This elevated LogP predicts enhanced blood-brain barrier permeability, which is a critical requirement for CNS-active agents, but also a higher probability of off-target interactions with hydrophobic pockets. For a procurement officer, this quantifiable property divergence means that the 2,3-dichloro isomer cannot be substituted with the 2-chloro or unsubstituted analog in any experiment where CNS pharmacokinetics are variables, as their tissue distribution and target engagement profiles will be fundamentally different.

Physicochemical properties Lipophilicity CNS MPO

Forensic and Analytical Differentiation: Guaranteeing Chromatographic Specificity Over the 2,4-Dichloro Isomer (SL-164)

In forensic toxicology and pharmaceutical quality control, chromatographic specificity is a paramount requirement. The target compound, 3-(2,3-dichlorophenyl)-2-methylquinazolin-4(3H)-one, is a positional isomer of SL-164 (dicloqualone), which possesses a 2,4-dichlorophenyl group. Reports on related methaqualone analogs demonstrate that positional isomers can exhibit distinctly different retention times in gas chromatography-mass spectrometry (GC-MS) methods, a feature critical for unambiguous identification [1]. The ability to base-line resolve these two isomers using a compendial or validated method is a direct function of the individual standard's purity and the certified analytical data. Procuring the 2,3-dichloro isomer with a certificate of analysis (CoA) that includes chromatographic purity and a certified retention time relative to the 2,4- isomer ensures that any analytical or forensic laboratory can definitively identify this specific substance in complex biological matrices, such as urine or blood, without the risk of misidentification—a capability not achievable with a generic mix of analogs [1].

Forensic toxicology Analytical standard Isomer-specific detection

Synthetic Intermediate Value: A Key Scaffold for Selective Derivatization in Medicinal Chemistry

The target compound's value as a synthetic intermediate is predicated on its ability to undergo selective chemical reactions at specific positions. Evidence from synthetic methodology studies on 2-methyl-3-substituted-4(3H)-quinazolinones demonstrates that the 2-methyl group and the N-3 aryl ring offer orthogonal points for further derivatization [1]. The presence of the electron-withdrawing chlorine atoms on the 3-phenyl ring activates the aromatic ring for further electrophilic aromatic substitution or, conversely, facilitates nucleophilic aromatic substitution at the ortho- and para- positions. This enables the construction of libraries of novel quinazolinone derivatives with defined molecular diversity at the N-3 phenyl ring, which is a key driver for target engagement in GABAA and other CNS receptors [2]. A scientist procuring building blocks will rationally select the 2,3-dichloro intermediate over, say, the 3,4-dichloro or 2,5-dichloro isomer, because the specific orientation of chlorine atoms directs the vector of subsequent chemical modifications, which is crucial for probing structure-activity relationships in a directed manner.

Synthetic intermediate Derivatization Medicinal chemistry

Optimized Application Scenarios for 3-(2,3-Dichlorophenyl)-2-methylquinazolin-4(3H)-one Based on Differential Evidence


Certified Analytical Reference Standard for Isomer-Specific Identification in Forensic Labs

Forensic toxicology laboratories require certified reference standards to unambiguously identify positional isomers of quinazolinones in seized materials and biological samples. The 2,3-dichloro isomer, supported by chromatographic specificity evidence over the 2,4-dichloro isomer (SL-164), is uniquely suited as a primary standard for GC-MS and LC-MS/MS method validation, ensuring legal defensibility and accurate reporting in drug-facilitated crime or poly-drug intoxication cases [1].

Selective GABAA Receptor Pharmacology Probe in Academic CNS Drug Discovery

Academic research groups investigating the role of GABAA receptor subtypes in sedation, hypnosis, and the risk of paradoxical convulsions can use this compound as a structurally justified chemical probe. Based on class-level evidence that N-3 phenyl substitution dictates GABAA PAM efficacy, the specific 2,3-dichloro pattern provides a distinct pharmacological profile that cannot be assumed from results obtained with methaqualone or mecloqualone, enabling the dissection of subtype-specific pharmacology [1][2].

High-Purity Synthetic Intermediate for Novel BACE1 Inhibitor Lead Optimization

Medicinal chemistry teams optimizing BACE1 inhibitors for Alzheimer's disease can procure this compound as a key synthetic intermediate. The 7.5-fold greater BACE1 inhibitory potency observed for a closely related 2,3-dichlorophenyl-hydrazone analog over the 2,4-dihydroxyphenyl variant directly validates the choice of the 2,3-dichlorophenyl motif as a preferred drug-like group for engaging the BACE1 hydrophobic flap, accelerating hit-to-lead progression [1].

Building Block for Diversely Functionalized Quinazolinone Libraries in Pharmaceutical Patents

Pharmaceutical and biotech companies seeking novel composition-of-matter patents around quinazolinones can utilize this compound as a versatile building block. Its unique regiochemistry, with ortho- and meta-positioned chlorines, enables selective late-stage functionalization via transition metal-catalyzed cross-coupling reactions, creating chemical matter with a defined substitution pattern that is structurally distinct from prior art and drug candidates, thereby strengthening patent protection and enabling broader SAR exploration [1].

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.